7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one
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Overview
Description
7-chloro-1-methylbicyclo[320]hept-3-en-6-one is a bicyclic compound characterized by a unique structure that includes a chlorine atom and a methyl group attached to a bicycloheptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one typically involves the chlorination of a precursor bicyclic compound. One common method involves the reaction of a bicyclo[3.2.0]hept-3-en-6-one derivative with a chlorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor compound is subjected to chlorination in the presence of catalysts and under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or aldehydes.
Reduction: Reduction typically produces alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one involves its interaction with specific molecular targets. The chlorine atom and the bicyclic structure allow it to participate in various chemical reactions, potentially inhibiting or modifying the activity of enzymes or other proteins. The exact pathways and targets can vary depending on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-hydroxy-7-methylbicyclo[3.2.0]heptan-6-one: Similar structure but with a hydroxyl group instead of a ketone.
7-methylbicyclo[3.2.0]hept-6-en-2-ol: Lacks the chlorine atom and has a hydroxyl group.
7-methyl-7-vinylbicyclo[3.2.0]hept-2-en-6-one: Contains a vinyl group instead of a chlorine atom.
Uniqueness
7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one is unique due to the presence of both a chlorine atom and a methyl group on the bicyclic framework. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H9ClO |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one |
InChI |
InChI=1S/C8H9ClO/c1-8-4-2-3-5(8)6(10)7(8)9/h2-3,5,7H,4H2,1H3 |
InChI Key |
FUDLIEWCXYZDLR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC=CC1C(=O)C2Cl |
Origin of Product |
United States |
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